molecular formula C10H9F3O2S B2909027 2-(Ethylthio)-4-(trifluoromethyl)benzoic acid CAS No. 1383826-37-6

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid

Cat. No.: B2909027
CAS No.: 1383826-37-6
M. Wt: 250.24
InChI Key: UPAYHHFIEBNEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethylthio group and a trifluoromethyl group attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The ethylthio group can participate in redox reactions, potentially modulating the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylthio)-5-(trifluoromethyl)benzoic acid
  • 2-(Methylthio)-4-(trifluoromethyl)benzoic acid
  • 2-(Ethylthio)-4-(difluoromethyl)benzoic acid

Uniqueness

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the ethylthio and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-ethylsulfanyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-2-16-8-5-6(10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAYHHFIEBNEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.5 mL of ethyl mercaptan was added to a mixture of 3.83 g of 2-fluoro-4-trifluoromethylbenzoic acid, 10 mL of NMP and 15 g of cesium carbonate, and the mixture was stirred at 60° C. for 4 hours. A saturated aqueous sodium bicarbonate solution was added to the cooled reaction mixture, and the mixture was extracted with ethyl acetate. Hydrochloric acid was added to the aqueous layer, and the precipitated solid was taken by filtration and dried under reduced pressure to obtain 4.6 g of 2-ethylsulfanyl-4-trifluoromethylbenzoic acid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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